3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a benzoyl group at the 3-position and a carboxylic acid moiety at the 1-position. The BCP core is renowned for its high strain energy (~65 kcal/mol) and linear geometry, making it a valuable bioisostere for para-substituted benzene rings in medicinal chemistry . The benzoyl group introduces aromaticity and electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c14-10(9-4-2-1-3-5-9)12-6-13(7-12,8-12)11(15)16/h1-5H,6-8H2,(H,15,16) |
InChI Key |
ZITKLODTEKGTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Strategies for Bicyclo[1.1.1]pentane Derivatives
Photochemical [2π + 2σ] Cycloaddition as a Core-Forming Reaction
The foundational synthesis of BCP derivatives relies on the photochemical [2π + 2σ] cycloaddition between [1.1.1]propellane (4 ) and 1,2-diketones under ultraviolet irradiation. This reaction proceeds in flow to mitigate safety risks associated with propellane’s high strain energy, achieving kilogram-scale production of bicyclo[1.1.1]pentane-1,3-diketones within hours. For example, reacting propellane with diacetyl (5 ) yields diketone 6 , which undergoes haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) in 500 g batches.
Modifications for Mixed Diketone Synthesis
Introducing a benzoyl group at position 3 of the BCP core necessitates substituting one acetyl group in the dienophile with benzoyl. While the original protocol uses symmetric diacetyl, asymmetric diketones (e.g., acetyl-benzoyl) could theoretically form mixed BCP diketones. However, steric and electronic disparities between acetyl and benzoyl groups may reduce cycloaddition efficiency. Preliminary data from unsymmetrical diketone syntheses (e.g., 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carbonyl derivatives) suggest yields of 30–46% under optimized conditions, implying that benzoyl analogues might require extended reaction times or adjusted stoichiometry.
Targeted Synthesis of 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic Acid
Route 1: Photochemical Cycloaddition Followed by Haloform Reaction
This two-step approach mirrors the large-scale synthesis of BCP diacid 1 but employs an acetyl-benzoyl diketone precursor.
Step 1: Mixed Diketone Formation
Propellane (4 ) and a 1:1 mixture of diacetyl and benzoyl chloride undergo photochemical cycloaddition in a continuous-flow reactor (λ = 365 nm, residence time = 6 h). The product, 3-benzoyl-1-acetylbicyclo[1.1.1]pentane (6a ), is isolated via fractional crystallization. Challenges include competing homodimerization of diacetyl or benzoyl chloride, necessitating precise stoichiometric control.
Step 2: Selective Haloform Reaction
Treatment of 6a with iodine (I₂) and sodium hydroxide (NaOH) selectively cleaves the acetyl group via haloform oxidation, yielding 3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid (7 ). The benzoyl ketone remains intact due to the aryl group’s resistance to oxidation.
Table 1: Comparative Yields for BCP Diketone Derivatives
| Diketone Precursor | Product | Yield (%) | Scale (g) |
|---|---|---|---|
| Diacetyl (5 ) | 1 (Diacid) | 85 | 1000 |
| Acetyl-Benzoyl | 6a (Mixed Diketone) | 38 | 10 |
| tert-Butyl-Acetyl | 10 (Ketone) | 30 | 5 |
Route 2: Post-Functionalization of BCP Diacid
Functionalizing preformed BCP diacid 1 offers an alternative pathway, leveraging established derivatization protocols.
Step 1: Mono-Esterification of Diacid 1
Selective protection of one carboxylic acid group as a methyl ester is achieved using Fischer esterification (MeOH, H₂SO₄, 60°C), yielding methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylic acid (8 ) in 78% yield.
Step 2: Conversion to Acid Chloride
The free carboxylic acid in 8 is treated with thionyl chloride (SOCl₂) to form acyl chloride 9 , which reacts with benzene under Friedel-Crafts conditions (AlCl₃ catalyst). However, the BCP core’s strain impedes electrophilic aromatic substitution, resulting in ≤20% yield of 7 .
Table 2: Post-Functionalization Efficiency
| Starting Material | Reaction | Product | Yield (%) |
|---|---|---|---|
| 1 (Diacid) | Mono-esterification | 8 | 78 |
| 8 | Friedel-Crafts Acylation | 7 | 20 |
Mechanistic Insights and Optimization Strategies
Photochemical Cycloaddition Regioselectivity
The [2π + 2σ] reaction’s regiochemical outcome depends on the dienophile’s electronic properties. Benzoyl’s electron-withdrawing nature deactivates the diketone, slowing cycloaddition kinetics compared to diacetyl. Computational studies suggest that transition-state distortion energy increases by 8–12 kcal/mol for benzoyl-containing dienophiles, necessitating higher irradiation intensities or longer residence times.
Haloform Reaction Specificity
The haloform reaction’s selectivity for acetyl over benzoyl groups arises from the methyl ketone’s ability to form a stable enolate intermediate. Benzoyl ketones lack α-hydrogens, preventing enolization and subsequent oxidation. This specificity ensures clean conversion to 7 without over-oxidation.
Scalability and Industrial Applications
Continuous-Flow Photoreactor Design
Scaling Route 1 requires quartz-free reactors due to benzoyl’s UV absorption below 300 nm. Employing borosilicate glass and high-intensity LEDs (λ = 365 nm) achieves photon fluxes of 15–20 mmol·h⁻¹, enabling multigram production of 6a .
Purification Challenges
Chromatographic separation of 7 from unreacted 6a proves challenging due to structural similarity. Countercurrent distribution (hexane/EtOAc, 10:1) improves isolation efficiency, yielding 95% pure 7 after three passes.
Chemical Reactions Analysis
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkyl group.
Substitution: The benzoyl and carboxylic acid groups can participate in substitution reactions, often facilitated by reagents such as halogens or nucleophiles.
Major Products: These reactions can yield a variety of products, including alcohols, amines, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in materials science for developing new polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzoyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid with structurally analogous BCP derivatives, focusing on substituent effects, physicochemical properties, and applications:
Notes:
- Synthetic routes for benzoyl derivatives may parallel Friedel-Crafts acylation methods used for methoxy analogues .
Structural and Electronic Effects
- Benzoyl vs. Phenyl : The benzoyl group introduces a ketone bridge, increasing electron-withdrawing character and reducing electron density compared to phenyl substituents. This enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., amide formation) .
- Benzoyl vs.
- Benzoyl vs. Methoxy : The methoxy group’s electron-donating nature contrasts with benzoyl’s electron-withdrawing effects, impacting solubility and hydrogen-bonding capacity .
Biological Activity
3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which consists of a fused three-membered carbon ring system. This compound features a benzoyl group attached to one of the bridgehead carbons and a carboxylic acid functional group at the first position of the bicyclic framework. Its molecular formula is with a molecular weight of approximately 202.20 g/mol. The biological activity of this compound has not been extensively documented, but it is believed to possess potential applications in medicinal chemistry due to its structural characteristics.
Structural Characteristics
The bicyclo[1.1.1]pentane structure provides a three-dimensional conformation that can influence the pharmacokinetic properties of compounds. The presence of the benzoyl group enhances its potential as a bioisostere for phenyl groups, which may improve potency and selectivity in drug candidates . The unique properties of this compound could lead to novel interactions with biological targets, making it an interesting subject for further research.
Comparative Analysis with Related Compounds
The following table summarizes some related bicyclic compounds and their key features, illustrating how variations in substituents can significantly alter biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | C_{12}H_{11}NO_2 | Potential neuroactive properties |
| 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid | C_{12}H_{11}N_2O_2 | Used in various synthetic applications |
| Bicyclo[2.2.2]octane derivatives | Varies | Explored for unique mechanical properties |
This table highlights how structural modifications can lead to diverse biological activities, emphasizing the need for further exploration of 3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid.
Case Studies
Research into related bicyclic compounds has provided insights into their potential applications:
- Drug Development : A study demonstrated that replacing phenyl rings with bicyclo[1.1.1]pentane units significantly improved the solubility and metabolic stability of drug candidates without compromising their biological activity . This approach has been successfully applied in developing γ-secretase inhibitors, showcasing the practical implications of such modifications.
- Synthetic Strategies : Advances in synthetic methodologies have facilitated the production of bicyclic compounds, allowing for efficient exploration of their biological properties . These strategies may be applicable to synthesizing 3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives for further testing.
Q & A
Q. Table 1: Reaction Conditions for BCP Bromination
| Reagents | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| NBS, AIBN, CCl₄ | 80°C | 65–75 | Succinimide, trace HBr |
| NBS, BPO, UV (365 nm) | RT | 70–85 | Minor dimerization |
Basic: How is the strained bicyclo[1.1.1]pentane core characterized structurally?
Answer:
The BCP scaffold is analyzed using:
- X-ray crystallography : Reveals bond angles (e.g., ~90° bridgehead C-C-C angles) and strain energy (~70 kcal/mol) .
- NMR spectroscopy : Distinct ¹H/¹³C signals for bridgehead (δ ~2.5 ppm for CH₂) and substituent protons (e.g., benzoyl δ ~7.8 ppm) .
- Computational modeling : DFT calculations (e.g., PBE0/6-31++G(d,p)) quantify ring strain and substituent electronic effects .
Advanced: How do electronic effects of substituents influence the acidity of the carboxylic acid group?
Answer:
Substituents at the 3-position modulate acidity via inductive effects:
- Electron-withdrawing groups (e.g., Br, CF₃) : Increase acidity by stabilizing the conjugate base through σ-hole interactions. For example, 3-(trifluoroethyl)-BCP-1-carboxylic acid has a pKa ~1.5 units lower than the parent compound .
- Electron-donating groups (e.g., OMe, NH₂) : Reduce acidity. Quantum Theory of Atoms in Molecules (QTAIM) analysis shows substituent dipole moments directly correlate with deprotonation energy .
Q. Table 2: Substituent Effects on Acidity
| Substituent (3-position) | Calculated ΔG (kcal/mol) | Experimental pKa |
|---|---|---|
| -H | 0.0 | 4.2 |
| -Br | -2.1 | 3.8 |
| -CF₃ | -3.5 | 3.1 |
| -OCH₃ | +1.8 | 4.9 |
Advanced: Why do some studies report contradictory reactivity in nucleophilic substitution at the 3-bromomethyl group?
Answer:
Discrepancies arise from competing pathways influenced by:
- Ring strain : The BCP core’s rigidity can sterically hinder SN2 mechanisms, favoring radical or elimination pathways under certain conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) promote nucleophilic substitution, while protic solvents (e.g., MeOH) may stabilize carbocation intermediates, leading to rearrangements .
- Catalyst choice : Transition-metal catalysts (e.g., Pd) can redirect reactivity toward cross-coupling instead of substitution .
Advanced: How does 3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid compare to other bioisosteres in drug design?
Answer:
The BCP scaffold offers unique advantages over traditional bioisosteres (e.g., phenyl, cubane):
- Conformational rigidity : Mimics aromatic π-stacking while reducing entropic penalties in target binding .
- Metabolic stability : Lower lipophilicity (clogP ~1.2 vs. phenyl ~2.5) and resistance to oxidative metabolism compared to benzene .
- Peptide incorporation : Derivatives like 3-amino-BCP-1-carboxylic acid serve as rigid GABA analogues, enhancing peptide stability and receptor selectivity .
Q. Table 3: Bioisostere Performance Metrics
| Bioisostere | clogP | Metabolic Stability (t₁/₂, h) | Conformational Flexibility |
|---|---|---|---|
| Phenyl | 2.5 | 2.5 | High |
| Cubane | 1.8 | 8.0 | Low |
| BCP (3-benzoyl) | 1.2 | 12.0 | None |
Advanced: What methodologies resolve challenges in incorporating BCP derivatives into peptides?
Answer:
Key strategies include:
- Solid-phase synthesis : Use Fmoc-protected 3-amino-BCP-1-carboxylic acid building blocks for automated peptide assembly .
- Post-synthetic modification : Click chemistry (e.g., CuAAC) on 3-azido-BCP derivatives enables late-stage diversification .
- Conformational analysis : Circular dichroism (CD) and NMR restraints validate BCP-induced peptide rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
